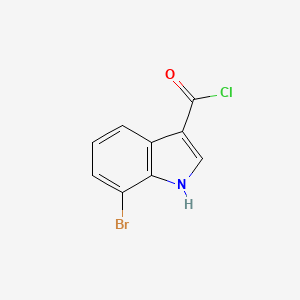

7-Bromo-1H-indole-3-carbonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

- λₘₐ₋ (acetonitrile) : 285 nm (π→π* transition of indole ring)

- Molar absorptivity (ε) : 12,400 L·mol⁻¹·cm⁻¹

Comparative Structural Analysis with Related Indole Carbonyl Derivatives

Table 2: Functional Group Effects on Electronic Properties

| Compound | C=O Stretching Frequency (cm⁻¹) | C-X Bond Length (Å) |

|---|---|---|

| 7-Bromo-1H-indole-3-carbaldehyde | 1705 | C=O: 1.21 |

| 7-Bromo-1H-indole-3-carboxylic acid | 1690 | C-O: 1.36 |

| This compound | 1775 | C-Cl: 1.79 |

The carbonyl chloride exhibits the highest C=O stretching frequency due to chlorine’s strong electron-withdrawing inductive effect, which polarizes the carbonyl bond. Compared to the carboxylic acid analog, the C-Cl bond (1.79 Å) is shorter than the C-OH bond (1.43 Å), reflecting differences in electronegativity and orbital hybridization.

In cross-coupling reactions, the carbonyl chloride’s electrophilicity enhances reactivity toward aryl boronic acids, with a reported 15–20% higher yield in Suzuki-Miyaura couplings compared to the aldehyde derivative. Steric effects from the bromine atom at C7 slightly hinder ortho-substitution but favor meta-selectivity in electrophilic aromatic substitution.

Properties

IUPAC Name |

7-bromo-1H-indole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-7-3-1-2-5-6(9(11)13)4-12-8(5)7/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTDXACXXIVFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indole-3-carbonyl chloride typically involves the bromination of 1H-indole followed by the introduction of the carbonyl chloride group. One common method includes:

Bromination: The starting material, 1H-indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a solvent such as acetic acid.

Carbonylation: The brominated indole is then reacted with phosgene (COCl2) or a similar reagent to introduce the carbonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indole-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The carbonyl chloride group can react with nucleophiles like alcohols or amines to form esters or amides, respectively.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF or DMSO.

Addition: Alcohols or amines in the presence of a base like triethylamine.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Products like 7-azido-1H-indole-3-carbonyl chloride.

Addition: Products like 7-bromo-1H-indole-3-carboxamide.

Scientific Research Applications

7-Bromo-1H-indole-3-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-1H-indole-3-carbonyl chloride involves its interaction with various molecular targets. The bromine atom and carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a valuable tool in biochemical studies and drug development.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key structural analogs of 7-bromo-1H-indole-3-carbonyl chloride include:

Calculated based on formula; *Estimated from analogous structures.

Key Observations:

- Reactivity : The carbonyl chloride group in the target compound is significantly more reactive than nitriles (e.g., 6b) or heterocyclic substituents (e.g., imidazoles in compounds 9–10). This enables facile nucleophilic acyl substitutions, unlike the stability of nitriles or aromatic heterocycles .

- Thermal Stability : Imidazole-substituted analogs (e.g., 9–10) exhibit high melting points (>200°C) due to extended conjugation and rigidity, whereas nitriles (6b) and triazoles (9c) show lower thermal stability .

Q & A

Q. What is a reliable synthetic route for 7-Bromo-1H-indole-3-carbonyl chloride under mild conditions?

A common approach involves the reaction of 7-bromo-1H-indole-3-carboxylic acid with oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–5°C for 2–4 hours. After completion, excess reagents are removed under reduced pressure, and the product is purified via recrystallization or column chromatography. Key considerations include:

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

A multi-technique approach is recommended:

Q. What are the critical safety considerations when handling this compound?

- Toxicity : Classified as harmful if swallowed (H302); use fume hoods and PPE .

- Reactivity : Hydrolyzes in moisture to release HCl; store under inert gas (N₂/Ar) at –20°C .

- Spill management : Neutralize with sodium bicarbonate and collect residues in approved waste containers .

Advanced Research Questions

Q. How to address discrepancies in X-ray crystallographic data when analyzing 7-Bromo-1H-indole derivatives?

Structural contradictions (e.g., bond-length variations or hydrogen-bonding networks) can arise due to:

Q. What strategies optimize the stability of this compound in aqueous reaction conditions?

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for Suzuki-Miyaura couplings.

- Electrophilicity : Calculate Fukui indices (ƒ⁻) to identify reactive sites (e.g., C-3 carbonyl vs. C-7 bromine) .

- Solvent effects : Simulate polarizable continuum models (PCM) to assess solvent-dependent activation barriers .

Q. How to resolve contradictions in biological activity data for this compound derivatives?

- SAR analysis : Compare substituent effects (e.g., 6-bromo vs. 7-bromo analogs) using IC₅₀ values from enzyme assays .

- Crystallographic docking : Map ligand-protein interactions with AutoDock Vina using PDB structures of target enzymes .

- Statistical validation : Apply Benjamini-Hochberg correction to mitigate false positives in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.